Cas no 1706451-97-9 (4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one)
4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one Chemical and Physical Properties
Names and Identifiers
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- 2H-Pyran-2-one, 4-(3-aminopropoxy)-6-methyl-
- 4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one
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- MDL: MFCD29034652
- Inchi: 1S/C9H13NO3/c1-7-5-8(6-9(11)13-7)12-4-2-3-10/h5-6H,2-4,10H2,1H3
- InChI Key: RMBMOQYIBAIPBG-UHFFFAOYSA-N
- SMILES: C1(=O)OC(C)=CC(OCCCN)=C1
4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-234521-0.05g |
4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one |
1706451-97-9 | 95% | 0.05g |
$612.0 | 2024-06-19 | |
| Enamine | EN300-234521-0.1g |
4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one |
1706451-97-9 | 95% | 0.1g |
$640.0 | 2024-06-19 | |
| Enamine | EN300-234521-0.25g |
4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one |
1706451-97-9 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
| Enamine | EN300-234521-0.5g |
4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one |
1706451-97-9 | 95% | 0.5g |
$699.0 | 2024-06-19 | |
| Enamine | EN300-234521-1.0g |
4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one |
1706451-97-9 | 95% | 1.0g |
$728.0 | 2024-06-19 | |
| Enamine | EN300-234521-2.5g |
4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one |
1706451-97-9 | 95% | 2.5g |
$1428.0 | 2024-06-19 | |
| Enamine | EN300-234521-5.0g |
4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one |
1706451-97-9 | 95% | 5.0g |
$2110.0 | 2024-06-19 | |
| Enamine | EN300-234521-10.0g |
4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one |
1706451-97-9 | 95% | 10.0g |
$3131.0 | 2024-06-19 | |
| Enamine | EN300-234521-1g |
4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one |
1706451-97-9 | 1g |
$728.0 | 2023-09-15 | ||
| Enamine | EN300-234521-5g |
4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one |
1706451-97-9 | 5g |
$2110.0 | 2023-09-15 |
4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one
Introduction to 4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one (CAS No. 1706451-97-9)
4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one, with the CAS number 1706451-97-9, is a synthetic compound that has garnered significant attention in recent years due to its potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyranones, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
The chemical structure of 4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one is characterized by a pyranone ring substituted with a 3-aminopropoxy group and a methyl group. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it an interesting candidate for further investigation.
In the realm of medicinal chemistry, 4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one has been studied for its potential therapeutic applications. Recent research has highlighted its anti-inflammatory effects, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that the compound could be a valuable lead for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one has also shown promise in antiviral studies. Research conducted on viral infections has demonstrated that this compound can effectively inhibit the replication of certain viruses, including influenza and herpes simplex virus (HSV). The mechanism of action is believed to involve the disruption of viral entry into host cells and the inhibition of viral gene expression.
In the context of cancer research, 4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one has been investigated for its potential anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer cells. The compound appears to target multiple signaling pathways involved in cell proliferation and survival, making it a promising candidate for further preclinical and clinical evaluation.
The synthesis of 4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 6-methyltetrahydropyran-2-one with 3-bromopropylamine hydrobromide, followed by deprotection and cyclization steps. This synthetic pathway provides a scalable and efficient method for producing the compound in sufficient quantities for research purposes.
The physicochemical properties of 4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one have been extensively characterized. It is a solid at room temperature with a melting point ranging from 105°C to 108°C. The compound is moderately soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but has limited solubility in water. These properties are important considerations for its use in biological assays and formulation development.
In terms of safety and handling, while specific toxicological data on 4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one are limited, it is generally considered safe when handled under standard laboratory conditions. However, appropriate personal protective equipment (PPE) should be used to minimize exposure risks during handling and storage.
The future prospects for 4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one are promising. Ongoing research is focused on optimizing its chemical structure to enhance its pharmacological properties and reduce potential side effects. Additionally, efforts are being made to develop more efficient synthetic methods to increase its availability for large-scale studies.
In conclusion, 4-(3-aminopropoxy)-6-methyl-2H-pyran-2-one (CAS No. 1706451-97-9) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent.
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